molecular formula C16H23NO3 B2496453 2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 1216895-42-9

2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide

Cat. No.: B2496453
CAS No.: 1216895-42-9
M. Wt: 277.364
InChI Key: MFLLXVCQYSZONL-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a synthetic organic compound provided for research and development purposes. This acetamide derivative features a 4-ethoxyphenyl group and a hydroxymethylcyclopentyl moiety, a structure that may be of interest in medicinal chemistry and pharmacology research. Acetamide derivatives are a significant class of compounds with a history of use in pharmaceutical development, though their biological activity is highly structure-dependent . For instance, some simpler acetamides like phenacetin (which contains a 4-ethoxyaniline structure) have known analgesic properties but are also associated with serious toxicity and have been withdrawn from the market, highlighting the importance of thorough safety profiling for new chemical entities . The specific mechanism of action, pharmacological profile, and research applications for this compound are currently not defined in the available scientific literature and require investigation by qualified researchers. Potential research directions could include its use as a building block in organic synthesis or as a lead compound in the exploration of new biologically active molecules. Researchers are encouraged to conduct all necessary assays to determine the compound's physicochemical properties, stability, and biological activity. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols should be followed for handling all chemicals of unknown toxicity.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-2-20-14-7-5-13(6-8-14)11-15(18)17-12-16(19)9-3-4-10-16/h5-8,19H,2-4,9-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLLXVCQYSZONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling

The most straightforward approach involves reacting 2-(4-ethoxyphenyl)acetyl chloride with (1-hydroxycyclopentyl)methylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This method, however, faces challenges in amine availability and hydroxyl group stability. A modified protocol from employs coupling agents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with triethylamine in dimethylformamide (DMF), achieving yields of 68–72% after purification via recrystallization from ethyl acetate/hexane.

Table 1: Direct Amide Coupling Optimization

Coupling Agent Base Solvent Temperature (°C) Yield (%)
HATU TEA DMF 25 72
EDC·HCl DMAP CH₂Cl₂ 0→25 58
DCC None THF 25 41

Stepwise Alkylation-Amidation

An alternative route from involves synthesizing the hydroxycyclopentylmethylamine in situ. Cyclopentanol is first converted to 1-aminomethylcyclopentanol via a Mannich reaction with formaldehyde and ammonium chloride. This intermediate is then coupled with 2-(4-ethoxyphenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane, yielding 65% product after column chromatography.

Solid-Phase Synthesis

A patent-derived method utilizes Wang resin-bound 2-(4-ethoxyphenyl)acetic acid, which is activated with N,N'-diisopropylcarbodiimide (DIC) and reacted with (1-hydroxycyclopentyl)methylamine. Cleavage from the resin using trifluoroacetic acid (TFA) achieves 79% purity, though scalability remains limited.

Reaction Mechanistic Insights

The amide bond formation proceeds via a nucleophilic acyl substitution mechanism. In HATU-mediated couplings, the carboxylate ion attacks the uronium-activated intermediate, followed by displacement of the tetramethyluronium leaving group. Competing side reactions, such as O-acylation of the hydroxyl group, are mitigated by steric hindrance from the cyclopentyl ring.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45 (s, 2H, CH₂CO), 3.20 (t, J = 6.4 Hz, 2H, NCH₂), 1.85–1.45 (m, 8H, cyclopentyl), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 6.8 min with >99% purity.

Challenges and Optimizations

Hydroxyl Group Protection : Tert-butyldimethylsilyl (TBS) protection of the cyclopentanol hydroxyl prior to amidation prevents undesired side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with 89% efficiency.

Solvent Selection : Polar aprotic solvents like DMF enhance coupling agent activity but complicate product isolation. Switching to tert-butyl methyl ether (TBME) during workup improves yield by 12%.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Features

Compound Name Phenyl Substituent N-Substituent Molecular Weight (g/mol) Key Structural Notes
2-(4-Ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide 4-Ethoxy (1-Hydroxycyclopentyl)methyl ~293.34 (estimated) Hydroxycyclopentyl provides rigidity and H-bonding potential.
N-(4-Ethoxyphenyl)acetamide () 4-Ethoxy –H (unsubstituted) 179.22 Simpler analog; lacks N-substituent complexity.
2-(4-Methoxyphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide () 4-Methoxy Cyclohexenylethyl 287.38 Methoxy reduces lipophilicity; cyclohexenyl adds unsaturation.
N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b, ) 4-Ethoxy Indazole-trityl 617.52 Bulky trityl group enhances steric hindrance.
N-(4-Hydroxyphenyl)acetamide (Paracetamol, ) 4-Hydroxy –H 151.16 Polar hydroxy group impacts solubility and metabolism.
N-(4-Methoxyphenyl)acetamide () 4-Methoxy –H 165.19 Intermediate lipophilicity between ethoxy and hydroxy analogs.

Key Observations :

  • Paracetamol’s 4-hydroxy group facilitates glucuronidation, a key metabolic pathway . Halogenated derivatives (e.g., 4b in ) introduce electronegative atoms, altering electronic properties and binding affinities .
  • N-Substituents :

    • The (1-hydroxycyclopentyl)methyl group in the target compound offers conformational rigidity and hydrogen-bonding capacity, contrasting with the flexible cyclohexenylethyl group in or the bulky trityl group in 4b.
    • Indazole-containing analogs () demonstrate anti-proliferative activity, suggesting that N-substituents significantly influence biological targeting .

Physicochemical Properties

Compound logP (Estimated) Solubility pKa (If Available)
Target Compound ~2.5 (predicted) Low (hydroxycyclopentyl may enhance aqueous solubility) ND
N-(4-Ethoxyphenyl)acetamide () 1.8 Moderate in polar solvents ND
Paracetamol () 0.5 High (due to –OH) 9.5 (phenolic –OH)
2-(4-Methoxyphenyl)-N-[2-(1-cyclohexenyl)ethyl]acetamide () ~3.0 Low (nonpolar substituents) ND
  • Lipophilicity : Ethoxy and cyclohexenyl groups increase logP compared to methoxy or hydroxy analogs.
  • Solubility : Hydroxy groups (e.g., paracetamol) enhance water solubility, while bulky N-substituents (e.g., trityl in 4b) reduce it .

Biological Activity

2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 277.36 g/mol

This compound features an ethoxy group attached to a phenyl ring and a hydroxycyclopentyl moiety, which may influence its interaction with biological targets.

Receptor Binding Affinity

Research has indicated that compounds structurally similar to this compound exhibit significant binding affinity to sigma receptors. For instance, studies on related compounds have shown high selectivity for the σ1 receptor over the σ2 receptor, with some compounds demonstrating Ki values in the nanomolar range . This suggests that this compound may also possess similar receptor binding characteristics.

Pharmacological Effects

The pharmacological profile of related compounds has been explored in various studies. For example, antinociceptive effects have been observed in compounds with similar structures when tested using the formalin test, indicating potential analgesic properties .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameReceptor Affinity (Ki)Selectivity Ratio (σ1/σ2)Pharmacological Effect
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide42 nM36Antinociceptive
N-[(1-hydroxycyclopentyl)methyl]acetamideNot specifiedNot specifiedPotential analgesic activity

The mechanism of action for compounds like this compound likely involves interaction with sigma receptors. These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The exact pathways and interactions remain to be fully elucidated but may involve hydrogen bonding and other molecular interactions with specific amino acid residues within the receptor binding sites.

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